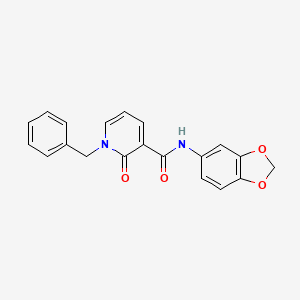

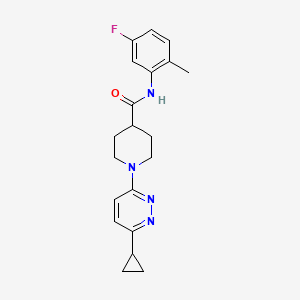

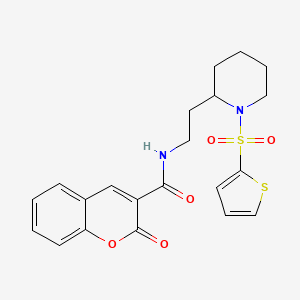

![molecular formula C18H18N2O3S2 B2527729 N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide CAS No. 868368-61-0](/img/structure/B2527729.png)

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide" is a chemically synthesized molecule that appears to be related to a class of compounds with various biological activities. While the specific compound is not directly mentioned in the provided papers, similar structures such as benzenesulfonamides, benzo[d]thiazole derivatives, and propanamides have been synthesized and evaluated for their biochemical properties and potential therapeutic applications. These compounds have shown a range of activities, from inhibiting enzymes involved in metabolic pathways to exhibiting antitumor properties and modulating receptor activity .

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions, including directed lithiation, aryne-mediated cyclization, and quenching of aryllithium intermediates with electrophiles . Another method includes the reaction of o-aminothiophenol disulfides with substituted benzaldehydes under reducing conditions . These synthetic routes are indicative of the complexity involved in constructing such molecules, which often require careful control of reaction conditions and purification steps to achieve the desired products.

Molecular Structure Analysis

The molecular structure of compounds similar to the one has been elucidated using techniques such as X-ray crystallography. For instance, the crystal structure of a related thiadiazolo[2,3-a]pyrimidin-2-ylidene propanamide derivative has been determined, providing insights into the three-dimensional arrangement of atoms and the potential for intermolecular interactions that could influence biological activity .

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by the presence of functional groups like the dimethoxybenzenesulfonyl group and the phenylthio moiety. These groups can participate in various chemical reactions, including those that lead to the inhibition of enzymes or modulation of receptor activity. For example, benzenesulfonamides have been shown to inhibit kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway, which is significant in the context of neuronal injury .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, are crucial for their potential therapeutic application. Poor water solubility can limit the bioavailability of a compound, necessitating the exploration of chemical modifications to improve pharmacological properties. For instance, a related arylsulfonamide analog with poor water solubility has been modified to enhance its function as a hypoxia-inducible factor-1 (HIF-1) pathway inhibitor . Additionally, the presence of specific substituents can significantly affect the biological activity, as seen in the structure-activity relationship studies of glucocorticoid receptor modulators .

Scientific Research Applications

Benzothiazole Derivatives as Therapeutic Agents

Benzothiazole derivatives, including structures related to N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide, have been extensively studied for their therapeutic properties. These compounds display a broad spectrum of biological activities, making them significant in the development of new pharmacological agents. For instance, benzothiazole and its derivatives have been identified for their antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. Their role in drug discovery is highlighted by their involvement in the synthesis of compounds with potential therapeutic applications across various diseases.

Antimicrobial and Antiviral Agents : Benzothiazole moieties and their derivatives have been recognized for their antimicrobial and antiviral capabilities. This characteristic is particularly relevant in the current context of increasing resistance to existing antimicrobial agents and the ongoing search for treatments against emerging viral infections, including SARS-CoV-2. These compounds' actions against microorganisms and viruses suggest their potential as candidates for developing new antimicrobial and antiviral drugs (Elamin, Abd Elrazig Salman Abd Elaziz, & Abdallah, 2020).

Anticancer Activities : The structural modifications of benzothiazole derivatives have been a focal point in the search for new antitumor agents. These derivatives are being explored for their efficacy in treating various cancers, with studies highlighting the promising anticancer activities of benzothiazole conjugates. The exploration of these compounds in in vitro and in vivo models underscores their potential in cancer therapy (Ahmed et al., 2012).

Antioxidant and Anti-inflammatory Properties : Research has also shown that benzothiazole derivatives can serve as effective antioxidant and anti-inflammatory agents. These properties are crucial in the development of treatments for diseases where oxidative stress and inflammation play a significant role. The synthesized benzofused thiazole derivatives, in particular, have been evaluated for their in vitro antioxidant and anti-inflammatory activities, demonstrating their potential as alternative therapeutic agents (Raut et al., 2020).

Future Directions

Mechanism of Action

Target of Action

The compound belongs to the class of benzo[d]thiazol derivatives. Compounds in this class have been found to exhibit various biological activities, including anti-cancer , anti-inflammatory, and antimicrobial effects. The specific targets of this compound would depend on its exact structure and functional groups.

Biochemical Pathways

Benzo[d]thiazol derivatives have been found to regulate cell cycle and apoptosis by p53 activation via mitochondrial-dependent pathways . .

properties

IUPAC Name |

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-phenylsulfanylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3S2/c1-22-13-8-9-14(23-2)17-16(13)20-18(25-17)19-15(21)10-11-24-12-6-4-3-5-7-12/h3-9H,10-11H2,1-2H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYDDZWIOIGHNIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)CCSC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

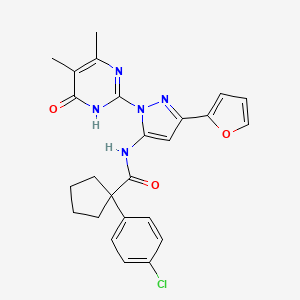

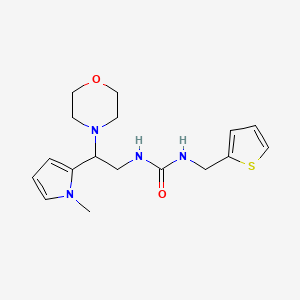

![1-[4-(4-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B2527650.png)

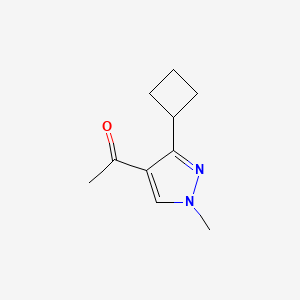

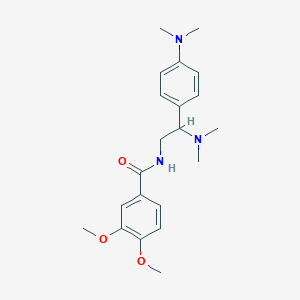

![1-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2527653.png)

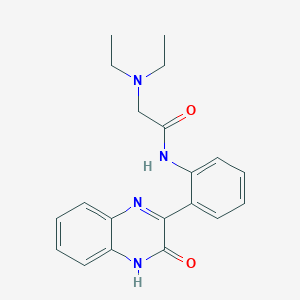

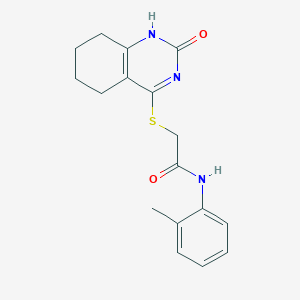

![1-(3-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2527654.png)

![4-bromo-2-{(E)-[(3-fluoro-4-methoxyphenyl)imino]methyl}phenol](/img/structure/B2527662.png)

![N-(4-ethylphenyl)-2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2527666.png)